molecular formula C16H15NO5 B2561765 N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide CAS No. 758704-20-0

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2561765
CAS RN: 758704-20-0
M. Wt: 301.298
InChI Key: GJMUTVAJKJYHQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The process often requires specific reagents, catalysts, and conditions .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, potential for oxidation or reduction, and other chemical transformations.


Physical And Chemical Properties Analysis

This includes studying properties like melting point, solubility, crystalline structure, acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents .

Scientific Research Applications

  • Sigma-2 Receptor Probe Development

    • N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide derivatives, such as RHM-1 and RHM-2, have been radiolabeled and studied for their binding to sigma-2 receptors. This research explores their potential as sigma-2 receptor probes, useful in neuropharmacology and imaging studies. RHM-1 demonstrated high affinity for sigma-2 receptors, suggesting its utility in studying these receptors in vitro (Xu et al., 2005).
  • Photocatalytic Degradation Studies

    • Photodecomposition research has utilized compounds like propyzamide (a 3,5-dichloro-N-derivative of benzamide) to investigate photocatalytic degradation. This research informs environmental sciences, particularly in the field of pollutant degradation using adsorbent-supported titanium dioxide (Torimoto et al., 1996).
  • Development of Novel Ligands for Rare Earth Metals

    • N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide derivatives have been used as ligands for rare earth metals, particularly in the formation of complexes with cerium(III) ions. This has implications for the synthesis of materials like ceria (CeO2), relevant in material sciences and nanotechnology (Veranitisagul et al., 2011).
  • Positron Emission Tomography Imaging

    • Fluorine-containing benzamide analogs, related to N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide, have been developed and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. This is crucial in cancer diagnostics and monitoring treatment responses (Tu et al., 2007).
  • Electrochemical Biosensor Development

    • Derivatives have been used in the development of biosensors. For instance, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes have been studied for their potential in the electrocatalytic determination of substances like glutathione, a significant advancement in biosensor technology (Karimi-Maleh et al., 2014).
  • Catalysis in Organic Synthesis

    • Benzamide derivatives have been utilized in catalytic processes, such as the platinum-catalyzed intermolecular hydroamination of olefins with carboxamides. This research is pivotal in the field of organic synthesis and the development of new synthetic methodologies (Wang and Widenhoefer, 2004).
  • Metabolic Process Studies

    • Research on benzamide inhibitors has provided insights into their effects on metabolic processes such as DNA synthesis and glucose metabolism. This is crucial in understanding cellular metabolism and the impact of various compounds on these processes (Milam and Cleaver, 1984).
  • Pharmaceutical Research and Development

    • Benzamide derivatives have been explored for their potential in pharmaceutical applications, such as the design and synthesis of novel histone deacetylase inhibitors. This has implications in cancer treatment and epigenetic therapy (Jiao et al., 2009).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, as well as guidelines for handling, storage, and disposal .

Future Directions

Future directions could involve further studies to explore potential applications of the compound, optimization of its synthesis, or investigation of its mechanism of action .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-19-13-5-3-4-11(15(13)20-2)16(18)17-10-6-7-12-14(8-10)22-9-21-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMUTVAJKJYHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326159
Record name N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

758704-20-0
Record name N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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